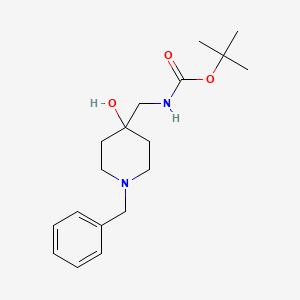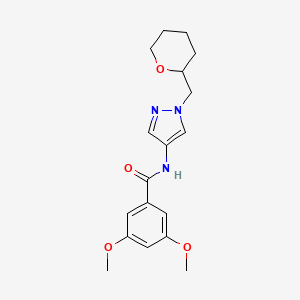
N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined through various experimental methods .Scientific Research Applications
Structural Analysis and Polymorphism
N-(4-methoxyphenyl)-2H-chromene-3-carboxamide and its derivatives have been a subject of structural analysis due to their significant presence in various chemical and pharmacological research areas. For example, the crystal structures of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives have been extensively studied, revealing that these compounds crystallize in specific space groups with anti-rotamer conformations around the C-N bond. Such analyses contribute to understanding the molecular geometry, electronic structure, and potential intermolecular interactions, which are crucial for their application in drug design and material science (Reis et al., 2013).
Antioxidant and Antibacterial Properties
Recent studies have demonstrated the synthesis of highly functionalized 4H-chromene-3-carboxamide derivatives showcasing significant antioxidant and antibacterial properties. For instance, derivatives synthesized under solvent-free conditions exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as strong antioxidant activity. These findings suggest their potential application in developing new antimicrobial and antioxidant agents, which could have significant implications for the pharmaceutical industry (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).
Chemosensor Applications
N-(4-methoxyphenyl)-2H-chromene-3-carboxamide derivatives have also been explored for their application as chemosensors. A particular study identified a highly selective fluorescence chemosensor based on a coumarin fluorophore derivative, which demonstrated an "on-off-on" fluorescence response toward specific ions. This chemosensor showed high sensitivity and selectivity, making it a valuable tool for the detection of ions in various environmental and biological contexts (Xianjiao Meng et al., 2018).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition. N-(4-methoxyphenyl)-2H-chromene-3-carboxamide derivatives have been evaluated for their effectiveness as corrosion inhibitors in various solutions. Research has shown these compounds to exhibit excellent corrosion inhibition properties, making them potential candidates for protecting metals against corrosion in industrial processes (Ahmed Abu-Rayyan et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-6-14(7-9-15)18-17(19)13-10-12-4-2-3-5-16(12)21-11-13/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKFTAOXJUOJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluorophenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2991768.png)
![Pyrimido[4,5-b]quinolin-2-amine](/img/structure/B2991770.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2991773.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2991780.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2991783.png)

![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)
![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)
![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)

